Calculated Lipophilicity (XLogP3-AA) Comparison with the N-Phenylcarbamate Analog
The N-isopropylcarbamate derivative (target compound) exhibits a predicted XLogP3-AA value of 4.4, representing a quantifiable reduction in lipophilicity compared to the N-phenylcarbamate analog (CAS 478065-64-4), which has a higher predicted logP due to the additional aromatic ring. This difference directly impacts membrane permeability and non-specific binding profiles [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | N-phenylcarbamate analog (CAS 478065-64-4): predicted logP >4.4 (class-level estimate based on an additional phenyl ring contribution) |
| Quantified Difference | Δ logP ≥ 0.5 units (estimated); target compound is less lipophilic |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
A lower logP can translate into improved aqueous solubility and reduced CYP450 inhibition liability, critical factors in early-stage drug discovery screening.
- [1] PubChem. Compound Summary for CID 3731293: 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate. National Center for Biotechnology Information, 2025. View Source
